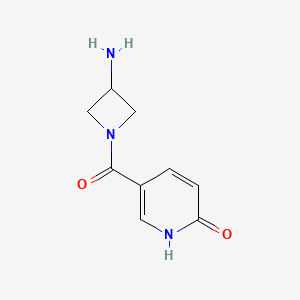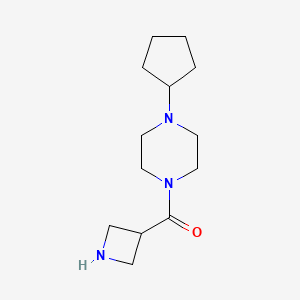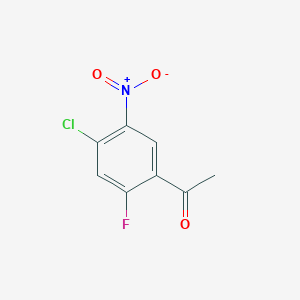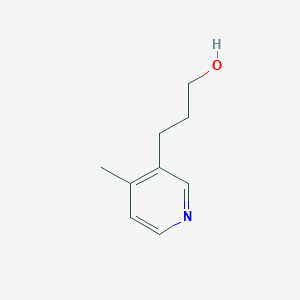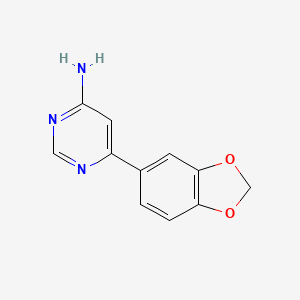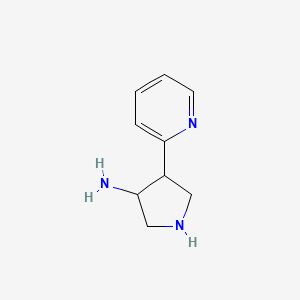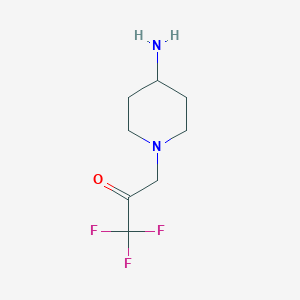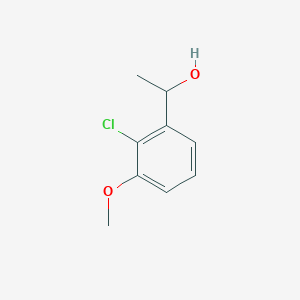
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Descripción general
Descripción
3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone, also known as 3-FPM, is a synthetic stimulant of the phenethylamine and piperidine classes. It produces similar effects to amphetamines, such as increased energy, focus, and alertness. 3-FPM is a relatively new research chemical, so its pharmacology and long-term effects are still under investigation.
Aplicaciones Científicas De Investigación
Drug Discovery and Development
Piperidine derivatives, including compounds like “(3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone”, are often explored for their potential in drug discovery. The presence of functional groups such as halogen, carboxyl, nitro, or methyl on the piperidine ring can influence the cytotoxicity and overall activity of these compounds, making them candidates for developing new therapeutic agents .
Antiviral Agents
Some piperidine derivatives have been designed and synthesized as broad-spectrum antiviral agents. They have shown activity against viruses such as influenza (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). The structure–activity relationship studies of these compounds help in understanding their mechanism of action and optimizing their antiviral properties .
Synthesis and Chemical Reactions
The synthesis process of piperidine derivatives can involve various chemical reactions, including quenching with aqueous HCl and separation of organic layers. These methods are crucial for obtaining pure compounds for further research and application .
4. In Vitro and In Silico Studies Piperidine derivatives are subjected to in vitro (experimental) and in silico (computational) studies to evaluate their potential as pharmaceutical agents. These studies help predict the biological activity and pharmacokinetic properties of the compounds before they are tested in vivo .
Structure–Activity Relationship (SAR) Studies
SAR studies are essential for understanding how different chemical modifications affect the biological activity of piperidine derivatives. This research can lead to the optimization of compounds for specific therapeutic targets .
Agricultural Chemistry
Piperidine derivatives could potentially be used in agricultural chemistry to develop new pesticides or herbicides due to their bioactive properties.
Piperidine nucleus in the field of drug discovery Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3 … Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl … Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl …
Propiedades
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-8-10-2-1-7-15(9-10)12(16)11-3-5-14-6-4-11/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAKJTPODBYIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNCC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489155.png)
